molecular formula C20H23NO4 B2592142 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,3-dimethoxybenzamide CAS No. 2034349-70-5

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,3-dimethoxybenzamide

Cat. No.: B2592142
CAS No.: 2034349-70-5
M. Wt: 341.407
InChI Key: QKWYVESFVVBOSY-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,3-dimethoxybenzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates two privileged scaffolds known for their relevance in drug discovery: the 2,3-dihydrobenzofuran moiety and the dimethoxybenzamide group. The 2,3-dihydrobenzofuran core is recognized as a bioinspired privileged structure and has been identified as a promising chemical platform for designing potent inhibitors of therapeutic targets such as microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory process . Furthermore, research has demonstrated that substituting a dihydrobenzofuranylethyl group for a dimethoxyphenethyl group in receptor ligand designs can lead to a substantial, 16-fold increase in affinity for sigma-1 (σ1) receptors . Sigma-1 receptors are implicated in a wide range of conditions, including neuropsychiatric diseases, pain, and cancer . Separately, the 2,3-dimethoxybenzamide functional group is a well-established pharmacophore in neuroscience research, frequently found in high-affinity tracers and antagonists for dopamine D2 receptors . The combination of these two distinct, biologically active fragments into a single molecule makes this compound a compelling candidate for the development of novel bioactive probes. Its potential applications span from neuroscience, as a ligand for various neuroreceptors, to oncology and inflammation research. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-13(11-14-7-8-17-15(12-14)9-10-25-17)21-20(22)16-5-4-6-18(23-2)19(16)24-3/h4-8,12-13H,9-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWYVESFVVBOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: Starting with a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.

    Alkylation: The benzofuran intermediate is then subjected to alkylation using a propan-2-yl halide under basic conditions to introduce the propan-2-yl group.

    Amidation: The final step involves the reaction of the alkylated benzofuran with 2,3-dimethoxybenzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, especially at positions ortho or para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or methoxylated derivatives.

Scientific Research Applications

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,3-dimethoxybenzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,3-dimethoxybenzamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels that are involved in various biological processes.

    Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Key Functional Groups Positional Isomerism
N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-2,3-dimethoxybenzamide 2,3-Dihydrobenzofuran 2,3-Dimethoxybenzamide, propan-2-yl 5-position
5-MAPDB (1-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) 2,3-Dihydrobenzofuran N-Methylpropan-2-amine 5-position
6-APDB (6-(2-Aminopropyl)-2,3-dihydrobenzofuran) 2,3-Dihydrobenzofuran 2-Aminopropyl 6-position
SiFA-M-FP,5 Pyrrolidin-2-ylmethyl 2,3-Dimethoxybenzamide, thiol, SiFA group N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methylbenzoyl, hydroxy-dimethylethyl N/A

Key Observations :

  • Positional Isomerism : The target compound and 5-MAPDB share the 5-position substitution on dihydrobenzofuran, whereas 6-APDB is substituted at the 6-position. This alters electronic distribution and steric interactions.
  • Functional Groups : The benzamide group in the target compound contrasts with the amine in 5-MAPDB and 6-APDB, significantly impacting polarity and hydrogen-bonding capacity.
  • Hybrid Structures : SiFA-M-FP,5 incorporates a radiopharmaceutical labeling moiety (SiFA) and a thiol group, enabling applications in imaging .

Pharmacological and Functional Implications

  • Amine vs.
  • Dimethoxy Substitution : The 2,3-dimethoxybenzoyl group enhances electron density, favoring π-π stacking or interactions with aromatic residues in enzymes/receptors.
  • Radiopharmaceutical Potential: SiFA-M-FP,5’s SiFA group enables fluorine-18 labeling for positron emission tomography (PET), a feature absent in the target compound .

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzofuran core, which is known for its diverse pharmacological properties, and a dimethoxybenzamide group that may enhance its interaction with biological targets.

Chemical Structure

The molecular formula of this compound is C17H23NO4C_{17}H_{23}NO_{4} with a molecular weight of 301.37 g/mol. The structure includes:

  • Benzofuran moiety : Known for various biological activities.
  • Dimethoxybenzamide group : Enhances binding affinity and specificity towards target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The benzofuran structure can potentially inhibit certain enzymatic activities, while the dimethoxybenzamide enhances binding affinity.

Potential Mechanisms:

  • Receptor Binding : The compound may act as a ligand for various receptors, influencing signaling pathways related to pain and inflammation.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.

Biological Activity

Research on similar compounds has indicated various biological activities such as:

  • Antinociceptive Effects : Compounds with benzofuran structures have shown promise in models of neuropathic pain due to their interaction with cannabinoid receptors .
  • Anticancer Properties : Some derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis through receptor-mediated pathways .

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-methoxyacetamideBenzofuran + methoxy groupAntinociceptive in neuropathic pain models
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-naphthamideBenzofuran + naphthamideAnticancer activity in vitro
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2,3-dimethoxybenzenesulfonamideBenzofuran + sulfonamidePotential antibacterial activity

Case Studies

  • Antinociceptive Study : A study involving similar benzofuran derivatives demonstrated significant pain relief in rodent models of neuropathic pain. The mechanism was linked to the activation of CB2 receptors without central side effects .
  • Anticancer Activity : Research on related compounds indicated that certain benzofuran derivatives could inhibit the growth of cancer cells by inducing apoptosis through mitochondrial pathways. This suggests that this compound may also possess similar anticancer properties .

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